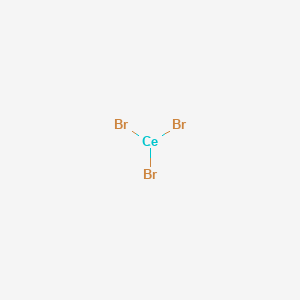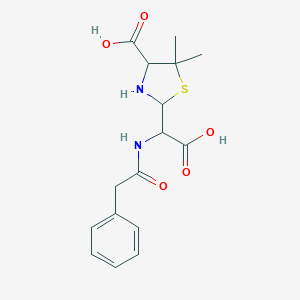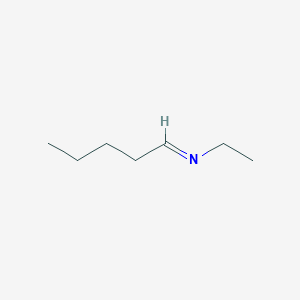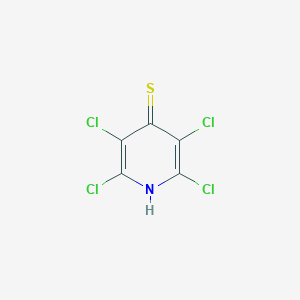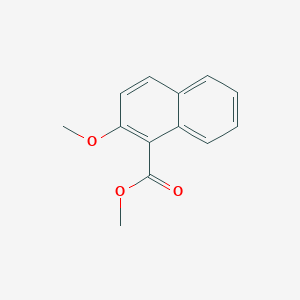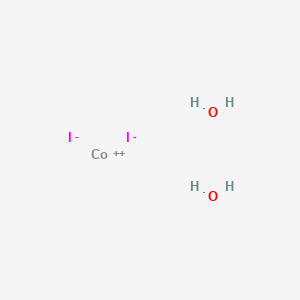
Cobalt(2+);diiodide;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);diiodide;dihydrate, also known as Cobalt (II) Iodide Dihydrate, is a compound with the linear formula CoI2•2H2O . It appears as green crystals . It is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .
Synthesis Analysis
Cobalt(II) iodide is prepared by treating cobalt powder with gaseous hydrogen iodide . The hydrated form CoI2.6H2O can be prepared by the reaction of cobalt(II) oxide (or related cobalt compounds) with hydroiodic acid .Molecular Structure Analysis
The molecular structure of Cobalt(2+);diiodide;dihydrate is represented by the linear formula CoI2•2H2O . The compound has a molecular weight of 348.72 g/mol .Chemical Reactions Analysis
Cobalt is much less reactive than iron. It is stable to atmospheric oxygen unless heated . Cobalt(II) iodide is stable in acid solution and in the absence of complexing agents .Physical And Chemical Properties Analysis
Cobalt(2+);diiodide;dihydrate has a melting point of 100 °C (dec.) . Its solubility in H2O is 376.2 g/100 mL H2O (45 °C) . The exact mass of the compound is 348.76327 g/mol .Safety And Hazards
Direcciones Futuras
Cobalt(II) ions are considered promising for the development of superdense data storage devices and for use as qubits in quantum computers . The reversible electron transfer from the Co2+ ion to the redox-active ligand can provide switching of the magnetic moment through valence tautomerism in the system .
Propiedades
IUPAC Name |
cobalt(2+);diiodide;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJGBKYNIRFTKD-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Co+2].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH4I2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.773 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(2+);diiodide;dihydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

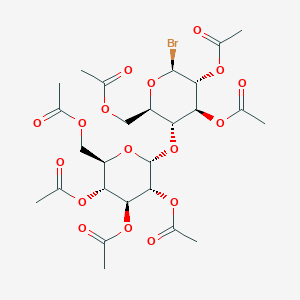
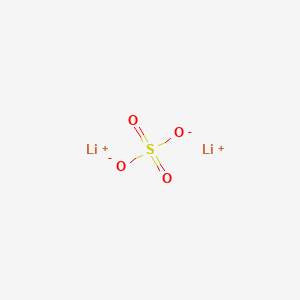
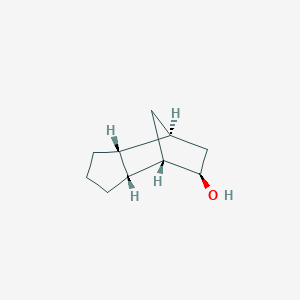
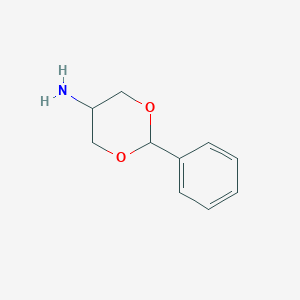
![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)


![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
